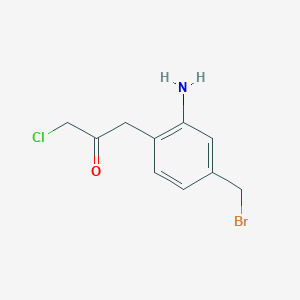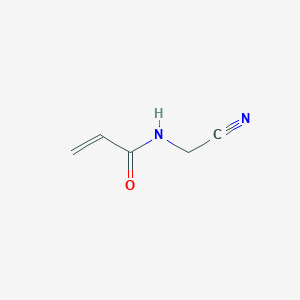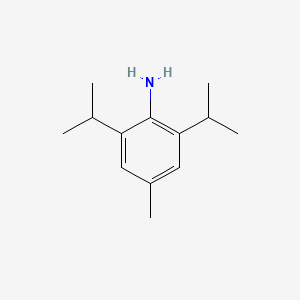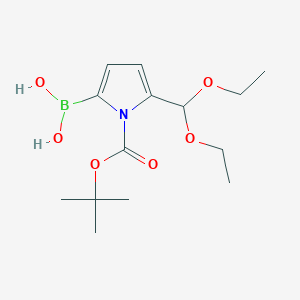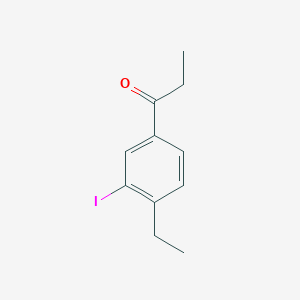
1-(4-Ethyl-3-iodophenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Ethyl-3-iodophenyl)propan-1-one is an organic compound with the molecular formula C11H13IO and a molecular weight of 288.12 g/mol It is characterized by the presence of an iodine atom and an ethyl group attached to a phenyl ring, which is further connected to a propanone group
Preparation Methods
The synthesis of 1-(4-Ethyl-3-iodophenyl)propan-1-one typically involves the iodination of a precursor compound followed by the introduction of the ethyl group. One common method involves the use of iodine and a suitable oxidizing agent to introduce the iodine atom into the phenyl ring. The ethyl group can then be introduced through an alkylation reaction using ethyl halides under basic conditions . Industrial production methods may involve similar steps but are optimized for large-scale synthesis with considerations for cost, yield, and safety.
Chemical Reactions Analysis
1-(4-Ethyl-3-iodophenyl)propan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and organometallic reagents.
Oxidation Reactions: The propanone group can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The carbonyl group in the propanone can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
1-(4-Ethyl-3-iodophenyl)propan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound can be used in the study of biological systems, particularly in understanding the effects of halogenated aromatic compounds on biological pathways.
Medicine: Research into potential pharmaceutical applications includes exploring its use as a precursor for drug synthesis or as a model compound for studying drug interactions.
Mechanism of Action
The mechanism of action of 1-(4-Ethyl-3-iodophenyl)propan-1-one involves its interaction with molecular targets through its functional groups. The iodine atom can participate in halogen bonding, while the carbonyl group can engage in hydrogen bonding and dipole-dipole interactions. These interactions can influence the compound’s reactivity and its ability to interact with biological molecules, potentially affecting enzyme activity or receptor binding .
Comparison with Similar Compounds
1-(4-Ethyl-3-iodophenyl)propan-1-one can be compared with other similar compounds such as:
1-(4-Iodophenyl)ethan-1-one: This compound lacks the ethyl group, which may result in different reactivity and applications.
1-(4-Ethylphenyl)propan-1-one: This compound lacks the iodine atom, affecting its ability to participate in halogen bonding.
1-(4-Ethyl-3-bromophenyl)propan-1-one: The bromine atom can be compared to iodine in terms of size and reactivity, providing insights into the effects of different halogens on the compound’s properties.
Properties
Molecular Formula |
C11H13IO |
|---|---|
Molecular Weight |
288.12 g/mol |
IUPAC Name |
1-(4-ethyl-3-iodophenyl)propan-1-one |
InChI |
InChI=1S/C11H13IO/c1-3-8-5-6-9(7-10(8)12)11(13)4-2/h5-7H,3-4H2,1-2H3 |
InChI Key |
XIHQVDJHGOVPOT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1)C(=O)CC)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


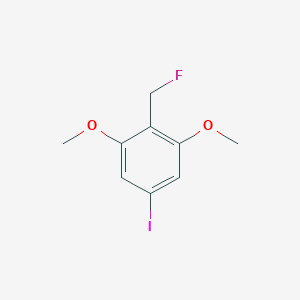
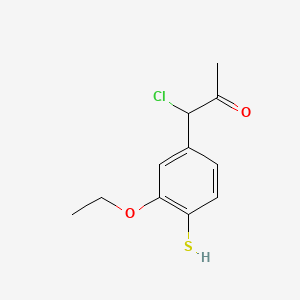

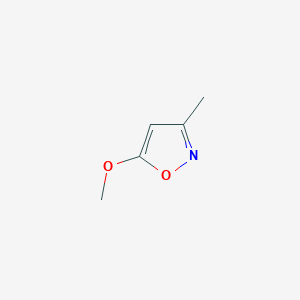

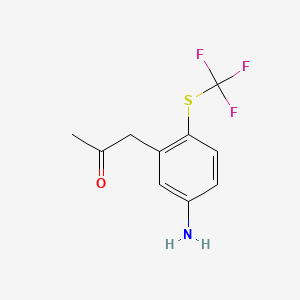
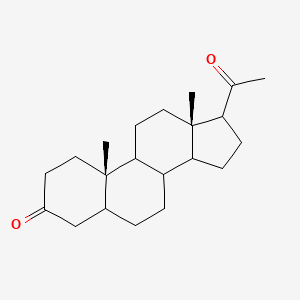
![Hydrazinecarboxamide, 2-[(2-chlorophenyl)methylene]-](/img/structure/B14058293.png)

